molecular formula C8H6ClNO B1366437 2-Chloro-6-methyl-benzooxazole CAS No. 3621-83-8

2-Chloro-6-methyl-benzooxazole

Cat. No.: B1366437
CAS No.: 3621-83-8
M. Wt: 167.59 g/mol
InChI Key: CLEOKTJHYLXEKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzoxazoles, including 2-Chloro-6-methyl-benzooxazole, can be synthesized using various methods. One common approach involves the cyclodesulfurization of corresponding thioureas . Another method involves the use of 2-aminophenol as a precursor . The choice of method depends on the specific requirements of the synthesis, such as the desired yield and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an oxazole ring. The benzene ring contains a chlorine atom at the 2-position and a methyl group at the 6-position .

Scientific Research Applications

  • Anticancer and Antifungal Properties

    • A study highlighted the synthesis of compounds involving 2-chloro-6-substituted quinolines, including 2-chloro-6-methyl-benzooxazole derivatives, exhibiting significant anticancer and antifungal activities. Notably, specific compounds showed high growth inhibition against melanoma and breast cancer cell lines, as well as antifungal efficacy against A. fumigatus and C. albicans (Shaikh et al., 2017).
  • Antimicrobial Activity

    • Research on meso-substituted polymethine cyanine dyes, involving derivatives of 2-cyanomethyl benzooxazole (a category including this compound), revealed potential antimicrobial activities. These dyes showed effectiveness against a range of microbial strains, highlighting their potential for antimicrobial applications (Abd El-Aal & Younis, 2004).
  • Antitumor Evaluation and QSAR Studies

    • A series of compounds, including this compound derivatives, were synthesized and evaluated for their antitumor properties. The most active compounds demonstrated significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. Quantitative Structure–Activity Relationship (QSAR) studies were conducted to better understand the correlation between compound structure and their antitumor efficacy (Tomorowicz et al., 2020).
  • Synthesis and Characterization in Various Compounds

    • The synthesis and characterization of various novel compounds, including those incorporating this compound, were explored for potential antimicrobial and anti-inflammatory activities. These studies provide foundational knowledge for the development of new therapeutic agents (Mekala, Vodela, & Gadegoni, 2013).
  • Potential Application in Brain Disorders

    • A study on Schiff bases derivatives (including this compound related compounds) focused on evaluating their potential as treatments for neurodegenerative diseases, particularly Alzheimer’s disease. The research utilized bioinformatics tools to predict drug-likeness, pharmacokinetics, and binding to therapeutic targets, underscoring the potential application of these compounds in treating brain disorders (Avram et al., 2021).

Safety and Hazards

2-Chloro-6-methyl-benzooxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a combustible liquid and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be used only in a well-ventilated area with appropriate protective clothing and eye protection .

Future Directions

While specific future directions for 2-Chloro-6-methyl-benzooxazole are not mentioned in the literature, benzoxazoles in general are a focus of ongoing research due to their wide range of biological activities. They are being studied for their potential use in the treatment of various diseases, and new synthetic strategies are being developed to improve their production .

Mechanism of Action

Target of Action

Benzoxazole derivatives, a group to which this compound belongs, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

Benzoxazole derivatives have been known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of 2-Chloro-6-methyl-benzooxazole indicate that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.13 cm/s . The compound exhibits lipophilicity, with various Log Po/w values ranging from 1.9 to 3.09 . It is soluble, with Log S values ranging from -3.91 to -3.3 .

Result of Action

Benzoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of benzoxazole derivatives has been moving towards more environmentally friendly and sustainable methodologies .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methyl-benzooxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the growth of Gram-positive and Gram-negative bacteria by interacting with bacterial enzymes, thereby disrupting essential metabolic processes . Additionally, this compound exhibits antifungal properties by binding to fungal enzymes, inhibiting their function, and leading to cell death . The compound’s interaction with human colorectal carcinoma cells suggests potential anticancer activity, likely through the modulation of specific proteins involved in cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis and metabolic pathways, leading to cell death . In fungal cells, it inhibits enzyme activity, resulting in impaired cellular function and eventual cell death . In human cancer cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating infections and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial and fungal enzymes, inhibiting their activity and disrupting essential metabolic processes . In cancer cells, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins . This interaction leads to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . Additionally, this compound may inhibit specific signaling pathways, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, potentially reducing its efficacy . These findings underscore the importance of optimizing dosage and exposure duration in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activity without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity. Additionally, threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can further interact with cellular enzymes and proteins, contributing to the overall effects of this compound on cellular function . Additionally, the compound’s impact on metabolic flux and metabolite levels has been observed, indicating its potential to modulate cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors influencing its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the compound’s localization and accumulation, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its biological activity . Additionally, the compound’s localization can influence its interactions with other biomolecules, further modulating its effects on cellular function .

Properties

IUPAC Name

2-chloro-6-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEOKTJHYLXEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443336
Record name 2-chloro-6-methyl-benzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3621-83-8
Record name 2-chloro-6-methyl-benzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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